molecular formula C25H23N5OS B15025482 N-(2,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15025482
M. Wt: 441.5 g/mol
InChI Key: RZBSGOXCJDMENS-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolo-thiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of substituted aryl semicarbazides with triazolo-thiadiazole nuclei. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammation. This inhibition helps reduce oxidative and nitrosative stress, thereby alleviating conditions like neuropathic pain .

Comparison with Similar Compounds

Similar compounds include other triazolo-thiadiazines such as:

  • 6-(4-Chlorophenyl)-N-(2,5-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
  • 6-(4-Chlorophenyl)-N-(2,4-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,5-DIMETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties .

Properties

Molecular Formula

C25H23N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H23N5OS/c1-16-13-14-17(2)20(15-16)26-24(31)22-21(18-9-5-3-6-10-18)29-30-23(27-28-25(30)32-22)19-11-7-4-8-12-19/h3-15,21-22,29H,1-2H3,(H,26,31)

InChI Key

RZBSGOXCJDMENS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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